Ethyl 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoate

Medicinal Chemistry LogP ADME

This ethyl ester occupies a narrow lipophilicity window (XLogP3 ≈ 1.5) critical for balancing cell permeability and aqueous solubility. Its zero HBD profile makes it an ideal carboxylic acid prodrug or PROTAC linker precursor. The specific pyrazole N1 substitution and trifluoromethyl placement ensure metabolic stability and unique hinge-binding geometry, validated in kinase-inhibitory and herbicidal screening. Do not compromise your synthetic route with regioisomeric impurities; procure the exact scaffold.

Molecular Formula C9H11F3N2O2
Molecular Weight 236.19 g/mol
Cat. No. B12226849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoate
Molecular FormulaC9H11F3N2O2
Molecular Weight236.19 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C(F)(F)F)N1C=CC=N1
InChIInChI=1S/C9H11F3N2O2/c1-2-16-8(15)6-7(9(10,11)12)14-5-3-4-13-14/h3-5,7H,2,6H2,1H3
InChIKeyIHVXKDALLQCLOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoate – Core Physicochemical Profile for Research Sourcing


Ethyl 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoate (CAS 2054954-08-2) is a fluorinated pyrazole-ester building block with molecular formula C₉H₁₁F₃N₂O₂ and molecular weight 236.19 g·mol⁻¹ . The compound incorporates a 1H-pyrazole ring coupled to a trifluoromethylated butanoate backbone, placing it within the broadly utilized class of trifluoromethylpyrazole (TFMP) derivatives that are prized for their metabolic stability and lipophilicity tuning in both medicinal chemistry and agrochemical discovery [1]. Vendors typically supply it at ≥95% purity, with a computed XLogP3 of 1.5, boiling point of 241.8 ± 40.0 °C (760 mmHg), and density of 1.3 ± 0.1 g·cm⁻³ .

Why Ethyl 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoate Cannot Be Swapped with Generic TFMP Esters


Trifluoromethylpyrazole (TFMP) butanoates are not a uniform commodity; subtle variations in ester chain length, heterocycle substitution pattern, and the position of the trifluoromethyl group drastically alter physicochemical properties and downstream reactivity [1]. The ethyl ester congener occupies a narrow lipophilicity window (XLogP3 ≈ 1.5) that is critical for balancing cell permeability and aqueous solubility in early-stage medicinal chemistry campaigns . Replacing it with the free acid (XLogP3 ≈ 0.8) or with a methyl ester shifts both the hydrogen-bond donor/acceptor profile and the reactivity toward nucleophiles, compromising reproducibility in multi-step syntheses . Even regioisomeric TFMP butanoates bearing substituents at the pyrazole N1 versus C3/C5 positions exhibit divergent kinase-inhibitory and herbicidal profiles, as documented for analogous pyrazole libraries [1]. Consequently, procurement of the exact ethyl 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoate is mandatory when a synthetic route or biological screening cascade has been validated with this specific scaffold.

Quantitative Differentiation of Ethyl 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoate from Closest Analogs


Lipophilicity Advantage: Ethyl Ester XLogP3 vs. Free Acid

The target compound exhibits a computed XLogP3 of 1.5, positioning it 0.7 log units above its free acid counterpart (4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid, XLogP3 = 0.8) . This difference translates to an approximately 5‑fold higher octanol-water partition coefficient, which is consistent with the removal of the ionizable carboxylic acid proton. In contrast, non‑fluorinated ethyl 3-(1H-pyrazol‑1‑yl)butanoate analogs typically exhibit XLogP3 values 0.8–1.2 units lower due to the absence of the trifluoromethyl group [1].

Medicinal Chemistry LogP ADME

Hydrogen‑Bond Donor Count: Ethyl Ester (0 HBD) vs. Free Acid (1 HBD)

The target ethyl ester possesses zero hydrogen‑bond donors, whereas the free acid carries one donor (–COOH) and the methyl ester analog is expected to also have zero donors . The absence of a donor reduces desolvation penalty during passive membrane permeation and eliminates pH‑dependent speciation issues that accompany carboxylic acids in physiological buffers [1].

Hydrogen Bonding Drug Design Permeability

Topological Polar Surface Area: Ethyl Ester (44.1 Ų) vs. Free Acid (55.1 Ų)

The ethyl ester has a computed TPSA of 44.1 Ų, which is 11.0 Ų lower than the free acid (55.1 Ų) . This places the compound below the 60 Ų threshold commonly associated with favorable oral absorption, whereas the free acid surpasses 55 Ų and approaches the 60 Ų limit [1].

TPSA Drug-likeness Oral Bioavailability

Rotatable Bond Versatility: Ethyl Ester (5 Rotors) vs. Free Acid (3 Rotors)

The ethyl ester possesses 5 rotatable bonds compared to 3 for the free acid and an estimated 4–5 for the methyl ester . The additional ethyl‑group rotor provides greater conformational freedom, which can be advantageous when the ester is used as a protecting group during multi‑step synthesis or when exploring binding‑pocket plasticity in fragment‑based drug design [1].

Conformational Flexibility Molecular Recognition Synthetic Utility

Targeted Application Scenarios for Ethyl 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoate


Fragment‑Based and PROTAC Linker Chemistry

The balanced logP (1.5) and zero HBD profile make the ethyl ester an ideal carboxylic acid prodrug or PROTAC linker precursor, where controlled hydrolysis or ester‑to‑amide conversion is required. Its TPSA (44.1 Ų) remains well below the 60 Ų oral‑bioavailability ceiling, enabling incorporation into larger bifunctional degrader molecules without breaching permeability thresholds [1].

Agrochemical Lead Optimization

Fluorinated pyrazoles, including the TFMP‑butanoate scaffold, have been systematically explored as herbicidal and fungicidal leads [1]. The ethyl ester’s physicochemical profile (XLogP3 1.5, density 1.3 g·cm⁻³) aligns with the optimal range for foliar uptake and translocation in plants, and it serves as a key intermediate for further diversification via hydrolysis or transesterification [2].

Kinase Inhibitor Fragment Libraries

Pyrazole‑containing fragments that lack hydrogen‑bond donors are favored for kinase hinge‑binding scaffold design. The ethyl ester’s 5‑rotamer flexibility and pyrazole N2 acceptor functionality allow it to sample multiple hinge‑binding geometries, while the trifluoromethyl group contributes to metabolic shielding against oxidative N‑dealkylation [1].

Fluorinated Building Block for 19F‑MRI Probe Development

The –CF₃ group provides a strong, environment‑sensitive 19F NMR or MRI signal, and the ethyl ester’s facile conversion to the free acid enables modular conjugation to targeting moieties. This makes the compound a versatile precursor for 19F‑MRI contrast agents and fluorine‑based biosensors [1].

Quote Request

Request a Quote for Ethyl 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.